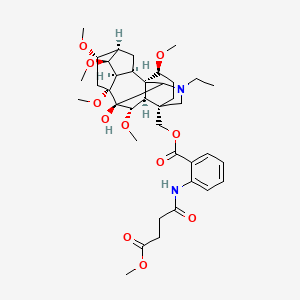
Septentrionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Septentrionine is a diterpenoid.
Applications De Recherche Scientifique
Medicinal Applications
Septentrionine exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Analgesic Properties : this compound has been studied for its pain-relieving effects. Research indicates that it can modulate pain pathways, making it a potential alternative to traditional analgesics, particularly in treating chronic pain conditions.
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy was tested against gram-positive and gram-negative bacteria, demonstrating significant inhibition similar to established antibiotics .
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biochemical Interactions
Understanding the biochemical interactions of this compound is crucial for its application:
- Mechanism of Action : this compound interacts with specific receptors in the body, influencing neurotransmitter release and modulating pain perception. This mechanism is similar to that of other alkaloids derived from Aconitum species, which have been extensively studied for their pharmacological effects.
- Synergistic Effects : When combined with other compounds, this compound may enhance therapeutic outcomes. Research indicates that its combination with certain anti-inflammatory agents can lead to improved efficacy in pain management and inflammation reduction.
Research Implications
The exploration of this compound extends into various research domains:
- Phytochemistry : The extraction and characterization of this compound from Aconitum septentrionale contribute to the understanding of phytochemicals' roles in traditional medicine. This research can lead to the development of new herbal formulations.
- Drug Development : Given its biological activities, this compound is a candidate for drug development initiatives aimed at creating new analgesics and antimicrobial agents. Ongoing studies focus on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity.
Case Study 1: Analgesic Efficacy
A study conducted on animal models demonstrated that this compound significantly reduced pain responses compared to control groups receiving no treatment. The findings suggest that this compound could be developed into a viable analgesic formulation.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness was comparable to standard antibiotics, indicating its potential as an alternative treatment option for bacterial infections.
Propriétés
Numéro CAS |
70553-63-8 |
|---|---|
Formule moléculaire |
C38H54N2O11 |
Poids moléculaire |
714.8 g/mol |
Nom IUPAC |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-9-hydroxy-4,6,8,16,18-pentamethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-methoxy-4-oxobutanoyl)amino]benzoate |
InChI |
InChI=1S/C38H54N2O11/c1-8-40-19-35(20-51-33(43)21-11-9-10-12-24(21)39-27(41)13-14-28(42)47-4)16-15-26(46-3)37-23-17-22-25(45-2)18-36(50-7,29(23)30(22)48-5)38(44,34(37)40)32(49-6)31(35)37/h9-12,22-23,25-26,29-32,34,44H,8,13-20H2,1-7H3,(H,39,41)/t22-,23-,25+,26+,29-,30+,31-,32+,34?,35+,36-,37+,38-/m1/s1 |
Clé InChI |
PXDSODACKDGKHO-MOEGOFPBSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)OC)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)OC |
SMILES isomérique |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)OC)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)OC |
SMILES canonique |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)OC)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















